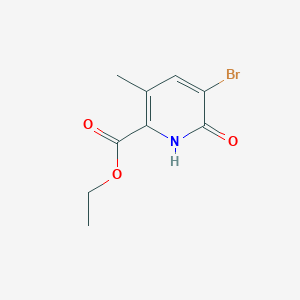

Ethyl 5-bromo-6-hydroxy-3-methylpicolinate

Description

Properties

IUPAC Name |

ethyl 5-bromo-3-methyl-6-oxo-1H-pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-3-14-9(13)7-5(2)4-6(10)8(12)11-7/h4H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXGIJOPAJQRQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C(=O)N1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable and efficient synthesis pathway for Ethyl 5-bromo-6-hydroxy-3-methylpicolinate, a key heterocyclic intermediate in the development of novel pharmaceutical and agrochemical agents. The document delineates a strategic approach starting from a readily accessible precursor, focusing on the critical bromination step and subsequent esterification. The causality behind experimental choices, detailed protocols, and analytical characterization are discussed to ensure scientific integrity and reproducibility. Visual aids in the form of reaction pathways and workflow diagrams are provided to enhance understanding.

Introduction: Significance of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate

Substituted picolinates are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their unique electronic properties and ability to coordinate with metal ions make them valuable scaffolds in the design of bioactive molecules. Ethyl 5-bromo-6-hydroxy-3-methylpicolinate, in particular, incorporates several key functional groups that allow for diverse downstream chemical modifications. The bromine atom at the 5-position serves as a versatile handle for cross-coupling reactions, enabling the introduction of a wide range of substituents. The hydroxyl group at the 6-position and the ester at the 2-position can be further functionalized, making this molecule a highly valuable building block in the synthesis of complex molecular architectures.

Proposed Synthesis Pathway: A Strategic Approach

While multiple synthetic routes to Ethyl 5-bromo-6-hydroxy-3-methylpicolinate are conceivable, this guide focuses on a highly practical and efficient pathway commencing from the precursor, 6-hydroxy-3-methylpicolinic acid. This approach is advantageous due to the commercial availability of similar starting materials and the high regioselectivity of the key bromination step.

The overall synthetic strategy involves two primary transformations:

-

Electrophilic Bromination: The regioselective introduction of a bromine atom at the 5-position of the pyridine ring of 6-hydroxy-3-methylpicolinic acid.

-

Esterification: The conversion of the carboxylic acid functionality to its corresponding ethyl ester.

This pathway is depicted in the following reaction scheme:

Caption: Proposed two-step synthesis of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate.

In-Depth Mechanistic Insights and Experimental Rationale

Step 1: Regioselective Bromination of 6-hydroxy-3-methylpicolinic acid

The introduction of a bromine atom onto the pyridine ring is a critical step that dictates the overall efficiency of the synthesis. The choice of brominating agent and reaction conditions is paramount to achieving high regioselectivity and yield.

3.1.1. Directing Effects of Substituents

The regioselectivity of electrophilic aromatic substitution on the pyridine ring is governed by the electronic effects of the existing substituents.[1][2] In the case of 6-hydroxy-3-methylpicolinic acid, the powerful electron-donating hydroxyl group at the 6-position strongly activates the ring towards electrophilic attack. This activation is most pronounced at the ortho and para positions relative to the hydroxyl group. The methyl group at the 3-position is a weak activating group. The carboxylic acid at the 2-position is a deactivating group. The interplay of these directing effects strongly favors electrophilic substitution at the 5-position.

3.1.2. Choice of Brominating Agent and Catalyst

N-Bromosuccinimide (NBS) in the presence of a strong acid, such as sulfuric acid, is an effective brominating system for activated heterocyclic compounds.[3] The sulfuric acid serves to protonate the pyridine nitrogen, further influencing the electronic distribution within the ring and activating the NBS.

3.1.3. Experimental Protocol: Bromination

A detailed, step-by-step methodology for the bromination of 6-hydroxy-3-methylpicolinic acid is provided below. This protocol is designed to be a self-validating system, with in-process checks and clear endpoints.

| Parameter | Value/Condition | Rationale |

| Starting Material | 6-hydroxy-3-methylpicolinic acid | Commercially available or can be synthesized. |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a source of electrophilic bromine. |

| Solvent/Catalyst | Concentrated Sulfuric Acid | Activates the brominating agent and influences regioselectivity. |

| Temperature | 0-5 °C (addition), Room Temp (reaction) | Controls the reaction rate and minimizes side reactions. |

| Reaction Time | 12-18 hours | Ensures complete conversion. |

| Work-up | Quenching with ice, neutralization | Isolates the product and removes acidic impurities. |

Step-by-Step Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 6-hydroxy-3-methylpicolinic acid (1 equivalent) in concentrated sulfuric acid at 0-5 °C.

-

Slowly add a solution of N-Bromosuccinimide (1.1 equivalents) in concentrated sulfuric acid via the dropping funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the resulting aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.

-

The precipitated solid, 5-bromo-6-hydroxy-3-methylpicolinic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 2: Fischer Esterification

The conversion of the carboxylic acid to its ethyl ester is a standard and well-established transformation. Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, is a suitable method.[4]

3.2.1. Experimental Protocol: Esterification

| Parameter | Value/Condition | Rationale |

| Starting Material | 5-bromo-6-hydroxy-3-methylpicolinic acid | Product from the previous step. |

| Reagent | Anhydrous Ethanol | Serves as both the reactant and the solvent. |

| Catalyst | Concentrated Sulfuric Acid | Catalyzes the esterification reaction. |

| Temperature | Reflux | Drives the reaction to completion. |

| Reaction Time | 8-12 hours | Ensures high conversion. |

| Work-up | Neutralization, extraction | Isolates the final product. |

Step-by-Step Procedure:

-

Suspend 5-bromo-6-hydroxy-3-methylpicolinic acid (1 equivalent) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for 8-12 hours.

-

Monitor the reaction by TLC or HPLC.

-

After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure Ethyl 5-bromo-6-hydroxy-3-methylpicolinate.

Alternative Synthetic Approach

Caption: An alternative multi-step synthesis pathway for Ethyl 5-bromo-6-hydroxy-3-methylpicolinate.

The hydrolysis of 2-cyanopyridine to picolinic acid is a well-documented procedure.[5][6][7] The subsequent hydroxylation of the pyridine ring can be achieved through N-oxidation followed by a rearrangement reaction.[3]

Characterization Data

The final product, Ethyl 5-bromo-6-hydroxy-3-methylpicolinate, should be characterized using standard analytical techniques to confirm its identity and purity.

| Analytical Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the ethyl group (triplet and quartet), the methyl group (singlet), and aromatic protons. The chemical shifts and coupling constants will be indicative of the substitution pattern. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl and methyl groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₉H₁₀BrNO₃ (260.09 g/mol ), showing the characteristic isotopic pattern for a bromine-containing compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and C-Br vibrations. |

| Melting Point | A sharp melting point for the purified crystalline solid. |

Conclusion

This technical guide has outlined a robust and efficient synthetic pathway for the preparation of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate. The proposed two-step synthesis, starting from 6-hydroxy-3-methylpicolinic acid, offers high regioselectivity in the critical bromination step and employs standard, well-understood reactions. By providing detailed experimental protocols, mechanistic insights, and an alternative synthetic route, this guide serves as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. The successful synthesis of this versatile intermediate opens up avenues for the exploration of novel chemical entities with potential therapeutic and industrial applications.

References

- Abdulla, H. I., & El-Bermani, M. F. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2659-2771.

- Boiling, F. (1966). Process for the production of new picolinic acid derivatives. U.S. Patent No. 3,228,950. Washington, DC: U.S.

- Gassman, P. G., & Guggenheim, T. L. (1984). Esterification of Carboxylic Acids with Alcohols and Thiols. Organic Syntheses, 62, 1.

- Google Patents. (n.d.). CN101602716B - Synthesis method of 2-chromium picolinate.

- Google Patents. (n.d.). EP0134828B1 - Method for the preparation of 2-hydroxypyridines starting from 2-pyridincarboxylic acid-n-oxides.

- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

- Hallas, G., & Towns, A. D. (1997). Dyes and Pigments, 33(4), 335-359.

-

MDPI. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

-

Pearson. (2024). EAS Reactions of Pyridine Explained. Retrieved from [Link]

-

Quora. (2021). Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions?. Retrieved from [Link]

-

ResearchGate. (2010). The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Retrieved from [Link]

-

ScienceDirect. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

Sources

- 1. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. EP0134828B1 - Method for the preparation of 2-hydroxypyridines starting from 2-pyridincarboxylic acid-n-oxides - Google Patents [patents.google.com]

- 4. Ethyl picolinate synthesis - chemicalbook [chemicalbook.com]

- 5. CN101602716B - Synthesis method of 2-chromium picolinate - Google Patents [patents.google.com]

- 6. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 7. 2-Picolinic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-bromo-6-hydroxy-3-methylpicolinate is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its multifunctional structure, featuring a pyridine core, a bromine atom, a hydroxyl group, a methyl group, and an ethyl ester, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, including its structural features, spectral characteristics, and reactivity. Furthermore, it details a proposed synthetic pathway and explores its potential applications as a key intermediate in the development of novel therapeutic agents. The insights provided herein are intended to empower researchers to effectively utilize this compound in their drug discovery and development endeavors.

Molecular Structure and Physicochemical Properties

Ethyl 5-bromo-6-hydroxy-3-methylpicolinate possesses a unique arrangement of functional groups that dictates its chemical behavior. The central pyridine ring, being electron-deficient, is further influenced by the electronic effects of its substituents. The bromine atom at the 5-position and the ester group at the 2-position are electron-withdrawing, while the hydroxyl group at the 6-position and the methyl group at the 3-position are electron-donating. This electronic interplay governs the reactivity of the pyridine ring and the lability of its substituents.

Structural Analysis

The molecule's structure presents several key features for consideration in experimental design:

-

Pyridine Core: The nitrogen atom in the pyridine ring imparts basicity and can be protonated or alkylated. The overall electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution under certain conditions.

-

Bromine Atom: The C-Br bond at the 5-position is a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of substituents.[1]

-

Hydroxyl Group: The 6-hydroxy group is acidic and can be deprotonated to form a phenoxide-like species. It can also be alkylated or acylated to introduce further diversity. Its presence can influence the reactivity of the adjacent bromine atom.

-

Ethyl Ester: The ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other derivatives.[1] It also offers a handle for further chemical modification.

-

Methyl Group: The methyl group at the 3-position provides steric bulk and can influence the conformation of the molecule.

Predicted Physicochemical Properties

While experimental data for this specific molecule is not widely available, its properties can be inferred from closely related structures and computational models.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C9H10BrNO3 | Based on the chemical structure. |

| Molecular Weight | 260.09 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature. | Similar brominated pyridine derivatives are solids.[2] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in water. | The presence of the ethyl ester and the aromatic ring suggests solubility in organic solvents. |

| pKa | The hydroxyl group is expected to have a pKa in the range of 8-10. The pyridine nitrogen is weakly basic. | The electron-withdrawing groups on the ring will increase the acidity of the hydroxyl group compared to a simple phenol. |

Proposed Synthesis Pathway

A plausible synthetic route to Ethyl 5-bromo-6-hydroxy-3-methylpicolinate can be designed based on established methodologies for the synthesis of substituted pyridines. A common strategy involves the construction of the pyridine ring followed by functional group interconversion.

Caption: Proposed synthetic workflow for Ethyl 5-bromo-6-hydroxy-3-methylpicolinate.

Step-by-Step Protocol

-

Cyclocondensation: The synthesis would likely begin with a multicomponent reaction to form the 6-hydroxypicolinate ring system. This could involve the condensation of an appropriate β-ketoester, an aldehyde, and an ammonia source.

-

Bromination: The resulting pyridone intermediate would then be selectively brominated at the 5-position. N-Bromosuccinimide (NBS) is a common reagent for this type of transformation. The reaction conditions would need to be carefully controlled to avoid side reactions.

-

Esterification (if necessary): If the initial cyclocondensation does not directly yield the ethyl ester, a final esterification step would be required. This can be achieved by reacting the corresponding carboxylic acid with ethanol in the presence of an acid catalyst.[3]

Predicted Spectral Data

The structural features of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate would give rise to a unique spectral signature.

¹H NMR Spectroscopy

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| Aromatic-H | 7.5 - 8.0 | s | The single proton on the pyridine ring at the 4-position. |

| -OH | 9.0 - 11.0 | br s | The acidic proton of the hydroxyl group, which may be broad and its position concentration-dependent. |

| -CH2- (ethyl) | 4.2 - 4.5 | q | The methylene protons of the ethyl ester, coupled to the methyl protons. |

| -CH3 (methyl on ring) | 2.2 - 2.5 | s | The protons of the methyl group attached to the pyridine ring. |

| -CH3 (ethyl) | 1.2 - 1.5 | t | The methyl protons of the ethyl ester, coupled to the methylene protons. |

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (ester) | 165 - 170 | Carbonyl carbon of the ethyl ester. |

| C-OH | 155 - 160 | Carbon of the pyridine ring attached to the hydroxyl group. |

| Aromatic C-H | 135 - 140 | The protonated carbon on the pyridine ring. |

| Aromatic C-Br | 110 - 115 | Carbon of the pyridine ring attached to the bromine atom. |

| Aromatic C-N | 145 - 150 | Carbons adjacent to the nitrogen in the pyridine ring. |

| -CH2- (ethyl) | 60 - 65 | Methylene carbon of the ethyl ester. |

| -CH3 (methyl on ring) | 15 - 20 | Methyl carbon attached to the pyridine ring. |

| -CH3 (ethyl) | 10 - 15 | Methyl carbon of the ethyl ester. |

IR Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance |

| O-H stretch | 3200 - 3600 | Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Sharp |

| C-H stretch (aliphatic) | 2850 - 3000 | Sharp |

| C=O stretch (ester) | 1700 - 1730 | Strong, sharp |

| C=C and C=N stretch | 1550 - 1650 | Medium to strong |

| C-O stretch | 1200 - 1300 | Strong |

Mass Spectrometry

The mass spectrum would be expected to show a prominent molecular ion peak (M+) and a characteristic isotopic pattern for the bromine atom (M+ and M+2 peaks of nearly equal intensity). Fragmentation would likely involve the loss of the ethoxy group from the ester and cleavage of the side chains.

Chemical Reactivity and Synthetic Applications

The multifunctionality of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate makes it a valuable building block in organic synthesis.

Caption: Key reaction sites and potential transformations of the title compound.

Cross-Coupling Reactions

The bromine atom is a versatile handle for introducing molecular complexity. Palladium-catalyzed cross-coupling reactions are particularly powerful in this context.

-

Suzuki Coupling: Reaction with boronic acids or esters allows for the formation of new carbon-carbon bonds, enabling the synthesis of biaryl compounds.

-

Heck Coupling: Reaction with alkenes provides access to substituted styrenyl-type structures.

-

Sonogashira Coupling: Reaction with terminal alkynes yields arylethynyl derivatives.

-

Buchwald-Hartwig Amination: This reaction allows for the introduction of nitrogen-based functional groups by coupling with amines.

Reactions of the Hydroxyl Group

The 6-hydroxy group can be readily functionalized:

-

O-Alkylation: Treatment with a base and an alkyl halide will form the corresponding ether.

-

O-Acylation: Reaction with an acyl chloride or anhydride will yield the ester.

-

Conversion to a Leaving Group: The hydroxyl group can be converted to a better leaving group, such as a triflate, to enable nucleophilic aromatic substitution.

Modification of the Ethyl Ester

The ester group can be transformed into a variety of other functional groups:

-

Hydrolysis: Saponification with a base, followed by acidification, will yield the corresponding carboxylic acid.

-

Amidation: The carboxylic acid can be coupled with amines to form amides using standard peptide coupling reagents.

-

Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.

Potential in Drug Discovery

Substituted pyridines are a common motif in many approved drugs and clinical candidates. The structural features of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate make it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening. Its utility as a key intermediate is highlighted by the applications of similar brominated picolinates in the synthesis of active pharmaceutical ingredients (APIs).[1] The ability to readily diversify the molecule at multiple positions allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Based on similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[4][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

Ethyl 5-bromo-6-hydroxy-3-methylpicolinate is a highly functionalized building block with significant potential in organic synthesis and medicinal chemistry. Its versatile reactivity allows for the facile introduction of a wide range of substituents, making it an ideal scaffold for the construction of diverse molecular libraries. This guide has provided a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and its potential applications. By leveraging the insights presented here, researchers can effectively incorporate this valuable intermediate into their synthetic strategies for the discovery and development of novel chemical entities.

References

-

MySkinRecipes. Ethyl 5-bromo-3-methylpicolinate. [Link]

- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of Methyl 5-bromo-6-methylpicolinate Beyond Pharma. [Link]

-

ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]

-

MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]

-

PubChem. ethyl 6-bromo-5-hydroxy-2-methyl-1H-indole-3-carboxylate. [Link]

-

PubChem. Ethyl 5-bromo-6-methylnicotinate. [Link]

-

PubChem. Ethyl 5-bromovalerate. [Link]

-

JOURNAL OF INDIAN RESEARCH. INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. [Link]

-

ResearchGate. (PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. [Link]

-

National Institutes of Health. Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. [Link]

Sources

A Technical Guide to Ethyl 5-bromo-6-hydroxy-3-methylpicolinate: Synthesis, Properties, and Potential Applications

Prepared by a Senior Application Scientist

Introduction

Ethyl 5-bromo-6-hydroxy-3-methylpicolinate is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. Its unique arrangement of functional groups—a bromine atom, a hydroxyl group, a methyl group, and an ethyl ester on a pyridine core—makes it a versatile scaffold for the development of novel compounds with potentially valuable biological activities and material properties. This guide provides an in-depth exploration of this compound, from its proposed synthesis to its potential applications, designed for professionals in drug development and chemical research. It is important to note that a specific CAS number for Ethyl 5-bromo-6-hydroxy-3-methylpicolinate is not readily found in public databases, suggesting its status as a novel or less-common chemical entity. This document, therefore, presents a scientifically grounded, hypothetical pathway to its synthesis and characterization based on established chemical principles and data from structurally related molecules.

Proposed Synthetic Pathway

The synthesis of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate can be envisioned through a multi-step process starting from a suitable picolinic acid precursor. The following pathway is proposed, leveraging well-established organic chemistry transformations.

Caption: Proposed synthetic workflow for Ethyl 5-bromo-6-hydroxy-3-methylpicolinate.

Experimental Protocols

Step 1: Bromination of 6-Hydroxy-3-methylpicolinic acid

The introduction of a bromine atom at the 5-position of the pyridine ring is a critical step. The hydroxyl group at the 6-position is an ortho-, para-director, making the 5-position electronically favorable for electrophilic substitution.

-

Rationale: N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is a common and effective method for the selective bromination of activated aromatic rings. The acid protonates the ring, further activating it towards electrophilic attack by the bromine species generated from NBS.

-

Protocol:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 6-hydroxy-3-methylpicolinic acid (1 equivalent) in concentrated sulfuric acid at 0°C.

-

Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Adjust the pH to ~4-5 with a saturated solution of sodium bicarbonate.

-

The precipitated solid, 5-bromo-6-hydroxy-3-methylpicolinic acid, is collected by filtration, washed with cold water, and dried under vacuum.

-

Step 2: Fischer Esterification of 5-Bromo-6-hydroxy-3-methylpicolinic acid

The final step involves the conversion of the carboxylic acid to its corresponding ethyl ester. Fischer esterification is a classic and reliable method for this transformation.

-

Rationale: This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process.[1] Using an excess of the alcohol (ethanol in this case) shifts the equilibrium towards the formation of the ester. Sulfuric acid acts as the catalyst, protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic.

-

Protocol:

-

Suspend 5-bromo-6-hydroxy-3-methylpicolinic acid (1 equivalent) in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield pure Ethyl 5-bromo-6-hydroxy-3-methylpicolinate.

-

Physicochemical Properties

The expected physicochemical properties of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate are summarized below. These are calculated or predicted based on its chemical structure.

| Property | Value |

| Molecular Formula | C₉H₁₀BrNO₃ |

| Molecular Weight | 260.08 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Predicted Boiling Point | >300 °C (decomposes) |

| Predicted Melting Point | 180-190 °C |

| Predicted pKa | ~4.5 (for the pyridine nitrogen) |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. |

Potential Applications

Substituted pyridines are a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals. The specific combination of functional groups in Ethyl 5-bromo-6-hydroxy-3-methylpicolinate suggests several promising avenues for research and development.

Drug Discovery and Development

The pyridine scaffold is a well-known "privileged structure" in drug design. The bromine atom provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the rapid generation of diverse chemical libraries. The hydroxyl and methyl groups can participate in hydrogen bonding and hydrophobic interactions within biological targets, respectively. This compound could serve as a key intermediate in the synthesis of inhibitors for various enzymes or ligands for receptors implicated in diseases such as cancer, inflammation, and infectious diseases. The morpholine moiety, often incorporated into drug candidates, is known to improve pharmacokinetic properties, and this picolinate could be a precursor to such derivatives.[2]

Materials Science

The aromatic and polar nature of this molecule suggests potential applications in the development of novel organic materials. The ability to form hydrogen bonds and participate in π-stacking interactions could be exploited in the design of liquid crystals, organic light-emitting diodes (OLEDs), or other functional materials. The bromine atom can also be used to tune the electronic properties of resulting polymers or small molecules.

Safety and Handling

As a novel chemical entity, a full toxicological profile for Ethyl 5-bromo-6-hydroxy-3-methylpicolinate is not available. However, based on the functional groups present and the reagents used in its synthesis, stringent safety precautions are mandatory.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

-

Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) are essential.[3][4]

-

Respiratory Protection: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][4]

Handling and Storage

-

Handling: Avoid creating dust. Use in a well-ventilated area.[3] Keep away from heat, sparks, and open flames. Ground all equipment when transferring solvents.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

In case of skin contact: Immediately wash with soap and plenty of water and seek medical attention.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Conclusion

Ethyl 5-bromo-6-hydroxy-3-methylpicolinate represents a promising, albeit currently under-characterized, chemical scaffold. The synthetic route proposed herein is based on reliable and scalable chemical reactions, offering a clear path to its production for research purposes. Its rich functionality provides a platform for the development of new therapeutics and advanced materials. As with any novel compound, thorough characterization and adherence to strict safety protocols are paramount for its successful and safe investigation.

References

- KR102418462B1 - Process for the preparation of 3-hydroxypicolinic acids - Google Patents.

-

5-Bromo-6-hydroxynicotinic Acid Cas 41668-13-7 - BIOSYNCE. Available at: [Link]

- US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents.

-

Chemwatch GHS SDS 1282 - Sdfine. Available at: [Link]

- WO2005023738A1 - Bromination of hydroxyaromatic compounds - Google Patents.

-

Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. Available at: [Link]

- US7053251B2 - Bromination of hydroxyaromatic compounds - Google Patents.

-

12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. Available at: [Link]

- US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents.

-

5-Bromo-3-hydroxypicolinic acid | C6H4BrNO3 | CID 46315212 - PubChem. Available at: [Link]

-

UCF CHM2210 - Chapter10.10 - Skill5 - Allylic Bromination Reaction Mechanism - YouTube. Available at: [Link]

-

Ester synthesis by esterification - Organic Chemistry Portal. Available at: [Link]

-

3-Hydroxypicolinic acid - Wikipedia. Available at: [Link]

-

Bromination Mechanism - YouTube. Available at: [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

-

Medicinal chemistry of 2,2,4-substituted morpholines - PubMed. Available at: [Link]

-

The properties and the use of substituted benzofuroxans in pharmaceutical and medicinal chemistry: a comprehensive review - PubMed. Available at: [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Available at: [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

Spectroscopic Characterization of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate: A Predictive Technical Guide

Introduction

Ethyl 5-bromo-6-hydroxy-3-methylpicolinate is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As a highly functionalized heterocyclic compound, its unambiguous structural confirmation is paramount for any research and development endeavor. This technical guide provides a detailed predictive analysis of the expected spectroscopic data for this molecule, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these predicted spectra is discussed in depth, offering a virtual roadmap for the characterization of this compound.

Molecular Structure and Predicted Spectroscopic Data

The structural features of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate, including the electron-withdrawing bromo group, the electron-donating hydroxyl and methyl groups, and the ethyl ester moiety, all contribute to a unique spectroscopic fingerprint.

dot

Caption: Chemical structure of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is predicted to provide key information about the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Data for Ethyl 5-bromo-6-hydroxy-3-methylpicolinate (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 - 13.0 | Singlet (broad) | 1H | -OH | The hydroxyl proton on the pyridine ring is expected to be highly deshielded due to hydrogen bonding and the electronic nature of the ring. Its broadness is due to chemical exchange. |

| ~7.90 | Singlet | 1H | Ar-H (H4) | The lone aromatic proton is deshielded by the adjacent nitrogen and influenced by the bromo and hydroxyl groups. |

| ~4.40 | Quartet | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen atom and are split by the methyl protons. |

| ~2.50 | Singlet | 3H | Ar-CH₃ | The methyl group attached to the aromatic ring will appear as a singlet. |

| ~1.40 | Triplet | 3H | -OCH₂CH₃ | The terminal methyl protons of the ethyl ester are split by the adjacent methylene protons. |

dot

Caption: Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for Ethyl 5-bromo-6-hydroxy-3-methylpicolinate (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165.0 | C=O | The carbonyl carbon of the ester is highly deshielded. |

| ~158.0 | C6 | The carbon bearing the hydroxyl group is significantly deshielded. |

| ~148.0 | C2 | The carbon adjacent to the nitrogen and bearing the ester is deshielded. |

| ~140.0 | C4 | The aromatic CH carbon will be influenced by the adjacent substituents. |

| ~125.0 | C3 | The carbon with the methyl group attached. |

| ~110.0 | C5 | The carbon attached to the bromine atom is shielded by the halogen. |

| ~62.0 | -OCH₂CH₃ | The methylene carbon of the ethyl ester is deshielded by the oxygen. |

| ~18.0 | Ar-CH₃ | The methyl carbon attached to the aromatic ring. |

| ~14.0 | -OCH₂CH₃ | The terminal methyl carbon of the ethyl ester. |

dot

Caption: Workflow for ¹³C NMR analysis.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for Ethyl 5-bromo-6-hydroxy-3-methylpicolinate

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400 - 3200 | Broad | O-H stretch | The hydroxyl group will exhibit a broad absorption due to hydrogen bonding. |

| 3050 - 3000 | Medium | C-H stretch (aromatic) | Stretching vibrations of the C-H bond on the pyridine ring. |

| 2980 - 2850 | Medium | C-H stretch (aliphatic) | Stretching vibrations of the C-H bonds in the ethyl and methyl groups. |

| ~1720 | Strong | C=O stretch | The carbonyl group of the ethyl ester will show a strong absorption. |

| 1600 - 1450 | Medium-Strong | C=C and C=N stretch (aromatic ring) | Skeletal vibrations of the pyridine ring. |

| ~1250 | Strong | C-O stretch (ester) | Stretching vibration of the C-O single bond in the ester group. |

| 1100 - 1000 | Medium | C-Br stretch | The carbon-bromine bond vibration. |

dot

Caption: Workflow for IR spectroscopy analysis.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for Ethyl 5-bromo-6-hydroxy-3-methylpicolinate

| m/z | Ion | Rationale |

| 275/277 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (approximately 1:1 ratio). |

| 230/232 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ester. |

| 202/204 | [M - C₂H₅O]⁺ | Loss of the ethoxy group from the ester. |

| 174/176 | [M - C₂H₅O - CO]⁺ | Subsequent loss of carbon monoxide from the acylium ion. |

dot

Caption: Workflow for Mass Spectrometry analysis.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above. Instrument-specific parameters should be optimized by the operator.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg (for ¹H NMR) or 20-50 mg (for ¹³C NMR) of the sample and dissolve it in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, acquire a broadband proton-decoupled spectrum.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shifts to the TMS signal (0.00 ppm). Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Record the spectrum of the sample.

-

The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

-

Processing: Identify the wavenumbers of the major absorption bands.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., electron ionization - EI).

-

Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic pattern of bromine-containing fragments.

Conclusion

This predictive guide provides a comprehensive spectroscopic blueprint for the characterization of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate. While based on sound chemical principles and data from related structures, experimental verification is essential. Researchers synthesizing this compound can use this guide to anticipate spectral features and aid in the confirmation of their product's identity.

References

Due to the predictive nature of this guide, direct literature for the complete spectroscopic data of the target molecule is not available. The principles and data for analogous compounds are based on general knowledge from standard organic spectroscopy textbooks and databases.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 18, 2026, from [Link]

-

SDBS (Spectral Database for Organic Compounds). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved January 18, 2026, from [Link]

An In-depth Technical Guide to Ethyl 5-bromo-6-hydroxy-3-methylpicolinate: Structure, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of the molecular structure, predicted physicochemical properties, and potential synthetic routes for Ethyl 5-bromo-6-hydroxy-3-methylpicolinate. As a novel or less-documented compound, this guide synthesizes information from analogous structures and foundational chemical principles to offer a scientifically grounded perspective for researchers, scientists, and drug development professionals. The potential applications of this molecule as a versatile intermediate in medicinal chemistry and materials science are also explored.

Introduction: Unveiling a Versatile Pyridine Derivative

The landscape of drug discovery and materials science is perpetually in search of novel molecular scaffolds that offer unique chemical reactivity and biological activity. Substituted pyridines are a cornerstone in this endeavor, forming the core of numerous pharmaceuticals and functional materials. Ethyl 5-bromo-6-hydroxy-3-methylpicolinate is a pyridine derivative of particular interest due to its unique constellation of functional groups: a bromine atom, a hydroxyl group, a methyl group, and an ethyl ester. Each of these moieties offers a potential handle for further chemical modification, making this compound a promising building block for combinatorial chemistry and targeted synthesis.

While direct experimental data for Ethyl 5-bromo-6-hydroxy-3-methylpicolinate is not extensively available in the public domain, this guide will provide a robust theoretical framework for its molecular structure, properties, and synthesis, drawing upon established principles of organic chemistry and data from closely related analogs.

Molecular Structure and Physicochemical Properties

The molecular structure of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate is defined by a pyridine ring substituted at the 2-, 3-, 5-, and 6-positions. The systematic IUPAC name for this compound is ethyl 5-bromo-6-hydroxy-3-methylpyridine-2-carboxylate.

Caption: 2D representation of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for Ethyl 5-bromo-6-hydroxy-3-methylpicolinate, calculated based on its molecular structure.

| Property | Predicted Value |

| Molecular Formula | C₉H₁₀BrNO₃ |

| Molecular Weight | 260.09 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols |

| Storage | Store in a cool, dry place under an inert atmosphere |

Spectroscopic Characterization (Predicted)

The structural elucidation of a novel compound relies heavily on spectroscopic techniques. Based on the functional groups present in Ethyl 5-bromo-6-hydroxy-3-methylpicolinate, the following spectroscopic signatures are anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide key information about the arrangement of protons on the pyridine ring and the ethyl ester group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.3-1.4 | Triplet | 3H | -OCH₂CH₃ |

| ~2.3-2.4 | Singlet | 3H | Ar-CH₃ |

| ~4.3-4.4 | Quartet | 2H | -OCH₂ CH₃ |

| ~7.8-7.9 | Singlet | 1H | Ar-H (H4) |

| ~10-12 | Broad Singlet | 1H | Ar-OH |

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number and electronic environment of the carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~14-15 | -OCH₂C H₃ |

| ~18-20 | Ar-C H₃ |

| ~61-62 | -OC H₂CH₃ |

| ~110-115 | C -Br |

| ~125-130 | C -CH₃ |

| ~140-145 | C -H |

| ~150-155 | C -COOEt |

| ~158-162 | C -OH |

| ~165-170 | C =O |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| 3200-3500 (broad) | O-H stretch (hydroxyl) |

| 2900-3000 | C-H stretch (aliphatic) |

| ~1720-1740 | C=O stretch (ester) |

| ~1550-1600 | C=C and C=N stretch (aromatic ring) |

| ~1200-1300 | C-O stretch (ester) |

| ~550-650 | C-Br stretch |

Proposed Synthetic Pathway

A plausible synthetic route to Ethyl 5-bromo-6-hydroxy-3-methylpicolinate can be envisioned starting from commercially available pyridine precursors. The following workflow outlines a potential multi-step synthesis.

Caption: A potential synthetic route to the target compound.

Step-by-Step Methodology (Hypothetical)

-

Diazotization: 2-Amino-3-methylpyridine is treated with a nitrite source (e.g., NaNO₂) in an acidic medium to form a diazonium salt, which is subsequently hydrolyzed to yield 2-hydroxy-3-methylpyridine.

-

Carboxylation and Esterification: The resulting 2-hydroxypyridine derivative undergoes carboxylation at the 6-position, followed by esterification with ethanol in the presence of an acid catalyst to afford Ethyl 2-hydroxy-3-methylpicolinate.

-

Bromination: Selective bromination at the 5-position of the pyridine ring can be achieved using a suitable brominating agent such as N-bromosuccinimide (NBS).

-

Hydroxylation: Introduction of the hydroxyl group at the 6-position could be a challenging step. One potential approach involves a nucleophilic aromatic substitution reaction on a precursor with a suitable leaving group at the 6-position.

It is crucial to note that the reaction conditions for each step would require careful optimization and experimental validation.

Potential Applications

The multifaceted structure of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate makes it a valuable intermediate for various applications:

-

Pharmaceutical Synthesis: The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck) to introduce a wide range of substituents, enabling the synthesis of diverse libraries of compounds for drug screening.[1] The pyridine core is a well-known pharmacophore present in many approved drugs.

-

Agrochemicals: Similar to its analogs, this compound could serve as a precursor for novel pesticides and herbicides.[1]

-

Materials Science: The pyridine nitrogen and the hydroxyl group can act as ligands for metal coordination, suggesting potential applications in the synthesis of functional metal-organic frameworks (MOFs) or catalysts. The bromo- and hydroxyl- functionalities also allow for its incorporation into polymers to tailor their properties.[2]

Conclusion

Ethyl 5-bromo-6-hydroxy-3-methylpicolinate represents a promising, albeit currently under-documented, chemical entity with significant potential as a versatile building block in synthetic chemistry. This guide has provided a comprehensive theoretical framework for its molecular structure, predicted spectroscopic properties, and a plausible synthetic strategy. The insights presented herein are intended to serve as a valuable resource for researchers and professionals in drug discovery and materials science, encouraging further experimental investigation into this and related substituted pyridine derivatives.

References

-

MySkinRecipes. Ethyl 5-bromo-3-methylpicolinate. [Link]

-

PubChem. Ethyl 5-bromo-6-methylnicotinate. [Link]

-

MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Exploring the Applications of Methyl 5-bromo-6-methylpicolinate Beyond Pharma. [Link]

-

YouTube. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. [Link]

-

YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. [Link]

Sources

A Technical Guide to the Reactivity and Synthetic Utility of the C5-Bromine Atom in Ethyl 5-bromo-6-hydroxy-3-methylpicolinate

Executive Summary

Ethyl 5-bromo-6-hydroxy-3-methylpicolinate is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its pyridine core is a "privileged" scaffold found in numerous bioactive molecules.[1] This guide focuses on the chemical reactivity of the bromine atom at the C5 position, a versatile synthetic handle that enables a wide array of molecular diversification strategies. We provide an in-depth analysis of the principal transformations involving this C(sp²)–Br bond, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig), nucleophilic aromatic substitution (SNAr), and halogen-metal exchange. For each reaction class, we elucidate the underlying mechanistic principles, discuss the rationale behind protocol design, and provide exemplary, field-proven methodologies suitable for professionals in drug discovery and process development.

Introduction to the Scaffold

The Picolinate Moiety in Medicinal Chemistry

Picolinic acid and its derivatives are foundational building blocks in modern drug discovery. The pyridine ring, an isostere of benzene, introduces a hydrogen bond acceptor (the nitrogen atom) that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including solubility and target binding. Picolinate-derived compounds have been successfully developed as enzyme inhibitors and modulators of various signaling pathways.[1] Furthermore, the picolinate structure is a known chelating agent, a property exploited in compounds like chromium picolinate, which is used as a nutritional supplement.[2]

Structural Features and Electronic Profile

The reactivity of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate is governed by the interplay of its substituents:

-

Pyridine Nitrogen & Ethyl Ester (C2): Both are strongly electron-withdrawing groups. They reduce the electron density of the aromatic ring, making it more susceptible to nucleophilic attack and activating the C5-Br bond towards oxidative addition in palladium-catalyzed cycles.[3][4]

-

Hydroxyl Group (C6): As a 6-hydroxypyridine, this moiety exists in equilibrium with its pyridone tautomer. In either form, it is a powerful electron-donating group via resonance, which can influence the regioselectivity of certain reactions. Its acidic proton can also interfere with organometallic reagents or bases, requiring careful selection of reaction conditions or the use of a protecting group strategy.

-

Methyl Group (C3): This is a weakly electron-donating group through induction.

-

Bromine Atom (C5): Positioned para to the electron-withdrawing ester group, the C5-Br bond is highly activated for various transformations, making it the primary focus of this guide.

The C5-Bromine: A Gateway to Molecular Diversity

The bromine atom serves as a reliable and versatile functional handle. Its reactivity allows for the strategic introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, alkynyl, and amino groups. This capability is crucial for generating compound libraries for structure-activity relationship (SAR) studies in drug development.[5][6]

Synthesis of the Core Scaffold

While not commercially ubiquitous, the title compound can be synthesized through a logical sequence. A plausible route involves the bromination of a commercially available 6-hydroxy-3-methylpicolinic acid, followed by esterification.

Representative Synthesis Protocol

-

Bromination: To a solution of 6-hydroxy-3-methylpicolinic acid in concentrated sulfuric acid at low temperature (-25°C), N-bromosuccinimide (NBS) is added portion-wise.[7] The strongly acidic medium protonates the pyridine nitrogen, deactivating the ring towards electrophilic attack, but the powerful directing effect of the hydroxyl group favors bromination at the C5 position.

-

Esterification: The resulting 5-bromo-6-hydroxy-3-methylpicolinic acid is then subjected to Fischer esterification. The acid is refluxed in absolute ethanol with a catalytic amount of sulfuric acid to yield the target ethyl ester.[8]

Caption: Proposed workflow for the synthesis of the title compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. The C5-Br bond in the title compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species.[9][10] It is widely used to synthesize biaryl and heteroaryl structures.

Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving: (1) Oxidative Addition of the C-Br bond to a Pd(0) complex, (2) Transmetalation of the organic group from the boron atom to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10] The base is crucial for activating the organoboron species to facilitate transmetalation.[11]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add Ethyl 5-bromo-6-hydroxy-3-methylpicolinate (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2 equiv), and a base such as K₃PO₄ or Cs₂CO₃ (2.5 equiv).

-

Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

-

Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol %) or a pre-catalyst system like Pd₂(dba)₃ (2.5 mol %) with a suitable phosphine ligand (e.g., SPhos, XPhos).[12]

-

Heat the mixture with stirring at 80-100 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 85-95 |

| 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/H₂O | 100 | 80-90 |

| 4-Pyridylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 95 | 75-85 |

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[13] This reaction is invaluable for introducing linear, rigid alkyne linkers into molecular scaffolds.

Mechanistic Rationale: This reaction typically involves a dual catalytic system.[14] The palladium cycle is similar to the Suzuki coupling. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species for transmetalation to the palladium(II) center.[13] Copper-free protocols have also been developed to avoid potential issues with copper contamination.[15]

Experimental Protocol: Sonogashira Coupling

-

To a Schlenk flask, add Ethyl 5-bromo-6-hydroxy-3-methylpicolinate (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol %), and CuI (5 mol %).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine), which also acts as a solvent.

-

Add the terminal alkyne (1.1-1.5 equiv) dropwise at room temperature.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.[16]

-

Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.

-

Concentrate the filtrate and purify the residue by column chromatography.

| Alkyne Partner | Co-catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) |

| Phenylacetylene | CuI | Et₃N | THF | 25 | 90-98 |

| Trimethylsilylacetylene | CuI | DIPA | DMF | 50 | 85-95 |

| Propargyl alcohol | None (Cu-free) | TMP | DMSO | 25 | 70-85[15] |

Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[17][18] It is one of the most widely used reactions in medicinal chemistry for synthesizing anilines and their derivatives.[19]

Mechanistic Rationale: The key to this reaction is overcoming the chelation of the pyridine nitrogen to the palladium catalyst, which can inhibit reactivity.[20] This is achieved by using bulky, electron-rich phosphine ligands (e.g., BINAP, DavePhos) that promote the crucial reductive elimination step. The catalytic cycle follows the same fundamental steps of oxidative addition, amine coordination/deprotonation, and reductive elimination.[5]

Caption: General experimental workflow for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol %), the phosphine ligand (e.g., BINAP, 4.5 mol %), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5 equiv).[21]

-

Add Ethyl 5-bromo-6-hydroxy-3-methylpicolinate (1.0 equiv) and the desired amine (1.2 equiv).

-

Add anhydrous, degassed toluene or dioxane as the solvent.

-

Seal the tube and heat the mixture with stirring at 80-110 °C for 4-24 hours.

-

After cooling, quench the reaction carefully with water, and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is powerful, direct substitution of the bromine by a strong nucleophile is also possible via the SNAr mechanism. This pathway is viable because the electron-withdrawing picolinate group and the ring nitrogen stabilize the negatively charged intermediate (Meisenheimer complex).[22][23][24]

Mechanistic Rationale: The reaction proceeds in two steps: (1) Addition of the nucleophile to the carbon bearing the bromine, breaking aromaticity and forming a resonance-stabilized anionic intermediate. The negative charge is delocalized onto the oxygen of the ester carbonyl and the ring nitrogen. (2) Elimination of the bromide leaving group, which restores the aromaticity of the ring.[4][23] This mechanism is favored by strong electron-withdrawing groups positioned ortho or para to the leaving group, a condition met in this scaffold.[24]

Experimental Protocol: SNAr with an Amine

-

Dissolve Ethyl 5-bromo-6-hydroxy-3-methylpicolinate (1.0 equiv) in a polar aprotic solvent like DMSO or NMP.

-

Add the amine nucleophile (e.g., morpholine, piperidine, 2-5 equiv).

-

Add a base such as K₂CO₃ (2.0 equiv) if the amine salt is not desired.

-

Heat the reaction mixture to a high temperature (120-160 °C) with stirring.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the mixture, pour it into water, and extract the product with ethyl acetate.

-

Wash the organic phase, dry, concentrate, and purify as needed.

Halogen-Metal Exchange

For accessing organometallic intermediates, halogen-metal exchange is a key strategy. Reacting the C-Br bond with a strong organolithium reagent at low temperatures generates a highly reactive aryllithium species.

Mechanistic Rationale: The reaction involves the exchange of the bromine atom for a lithium atom, typically using n-butyllithium or tert-butyllithium at very low temperatures (-78 °C) to prevent side reactions.[25] The resulting aryllithium is a potent nucleophile and base that can be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones, boronic esters) to install new functional groups.[26][27] Care must be taken to avoid reaction with the acidic hydroxyl proton; protection of the -OH group (e.g., as a silyl ether) may be necessary.

Experimental Protocol: Lithiation and Trapping with an Electrophile

-

Under a strict inert atmosphere, dissolve the (protected) Ethyl 5-bromo-6-hydroxy-3-methylpicolinate (1.0 equiv) in anhydrous THF or diethyl ether.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature below -70 °C. Stir for 30-60 minutes.

-

Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 equiv) in THF dropwise.

-

Allow the reaction to slowly warm to room temperature over several hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent, perform an aqueous workup, dry, and concentrate.

-

Purify the product via column chromatography.

Summary and Future Outlook

The C5-bromine atom of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate is a highly reactive and synthetically valuable functional group. Its strategic position on an electron-deficient pyridine ring enables a diverse range of transformations critical to modern chemical synthesis. This guide has detailed the primary reaction classes:

-

Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig) provide reliable access to C-C and C-N bonded analogs.

-

Nucleophilic aromatic substitution offers a direct, metal-free route for introducing strong nucleophiles.

-

Halogen-metal exchange generates a powerful organometallic intermediate for subsequent functionalization.

Mastery of these reactions empowers researchers and drug development professionals to efficiently generate diverse libraries of novel picolinate derivatives. The continued development of more efficient and selective catalysts will further expand the synthetic utility of this important heterocyclic building block, accelerating the discovery of new therapeutics and agrochemicals.

References

- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. University of Rochester, Department of Chemistry.

- A practical Buchwald-Hartwig amination of 2-bromopyridines with vol

- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines.

- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. ACS Publications, The Journal of Organic Chemistry.

- Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. Benchchem.

- Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. Benchchem.

- lithiation of 8-bromoquinoline. Sciencemadness.org.

- Sonogashira coupling. Wikipedia.

- Nucleophilic arom

- Suzuki reaction. Wikipedia.

- Suzuki Coupling. Organic Chemistry Portal.

- Ethyl 5-bromo-3-methylpicolin

- Sonogashira Coupling. Organic Chemistry Portal.

- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PMC, NIH. 2023.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts. 2024.

- US6432942B2 - Chromium picolinate compositions and uses thereof.

- Suzuki–Miyaura Reactions of (4-bromophenyl)

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv

- Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. 2018.

- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec

- Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. 2021.

- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints.

- Nucleophilic Aromatic Substitution. Chemistry LibreTexts. 2025.

- nucleophilic arom

- ethyl 5-broMo-6-hydroxynicotin

- Grignard Reagent Synthesis Reaction Mechanism. YouTube. 2015.

- Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl). Growing Science.

- Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzo

- Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

- Methyl 6-amino-5-bromopicolin

- Glycoconjugates of Quinolines: Application in Medicinal Chemistry. PubMed. 2016.

- Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US6432942B2 - Chromium picolinate compositions and uses thereof - Google Patents [patents.google.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Ethyl 5-bromo-3-methylpicolinate [myskinrecipes.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. ethyl 5-broMo-6-hydroxynicotinate synthesis - chemicalbook [chemicalbook.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 17. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 22. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Sciencemadness Discussion Board - lithiation of 8-bromoquinoline - Powered by XMB 1.9.11 [sciencemadness.org]

- 26. growingscience.com [growingscience.com]

- 27. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Derivatization of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate

Executive Summary

Ethyl 5-bromo-6-hydroxy-3-methylpicolinate is a highly functionalized pyridine derivative that serves as a pivotal building block in modern synthetic and medicinal chemistry. Its strategic arrangement of a nucleophilic hydroxyl group, a versatile bromide handle for cross-coupling, and a modifiable ester functionality makes it an exceptionally valuable scaffold. This guide provides a comprehensive technical overview of the primary derivatization strategies for this molecule. We will explore the causality behind experimental choices for O-alkylation, O-acylation, palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions, and ester modifications. Each section includes field-proven insights, detailed step-by-step protocols, and mechanistic diagrams to empower researchers in leveraging this scaffold for the synthesis of complex molecular architectures and novel active pharmaceutical ingredients (APIs).

The Strategic Importance of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate

The picolinate scaffold, a pyridine ring substituted with a carboxylic acid or its ester, is a well-established "privileged" structure in drug discovery.[1] Compounds incorporating this motif are integral to a significant number of approved pharmaceuticals and clinical candidates, targeting a wide array of therapeutic areas including oncology, inflammation, and neurodegenerative diseases.[1][2] The title compound, Ethyl 5-bromo-6-hydroxy-3-methylpicolinate, is a particularly powerful intermediate due to its trifunctional nature, offering three distinct and orthogonal sites for chemical modification. This allows for the systematic and independent introduction of diverse chemical functionalities, a critical process in mapping Structure-Activity Relationships (SAR) during lead optimization.

The strategic value lies in its ability to serve as a central hub for generating vast chemical libraries. The hydroxyl group allows for the introduction of various ether and ester linkages, modulating properties like solubility and hydrogen bonding. The bromide at the C5 position is primed for carbon-carbon and carbon-heteroatom bond formation via robust cross-coupling methodologies.[3] Finally, the ethyl ester at C2 can be hydrolyzed to the corresponding carboxylic acid, opening pathways to amides and other derivatives.

Molecular Overview and Reactivity Analysis

To effectively derivatize Ethyl 5-bromo-6-hydroxy-3-methylpicolinate, a clear understanding of its electronic and steric properties is paramount. The molecule possesses three key reactive centers:

-

C6-Hydroxyl Group (-OH): The oxygen of the hydroxyl group is nucleophilic, particularly upon deprotonation by a suitable base. Its reactivity is influenced by the electron-withdrawing nature of the pyridine ring, making it a moderately acidic phenol-like group. This site is ideal for Williamson ether synthesis and acylation reactions.

-

C5-Bromo Group (-Br): The carbon-bromine bond on the aromatic pyridine ring is a classic handle for transition-metal-catalyzed cross-coupling reactions. The bromine atom serves as an excellent leaving group in the oxidative addition step of catalytic cycles, most notably with palladium catalysts.[3] This enables the formation of new C-C bonds with boronic acids (Suzuki) or terminal alkynes (Sonogashira).[4][5]

-

C2-Ethyl Ester Group (-COOEt): This group is susceptible to nucleophilic acyl substitution. Saponification (hydrolysis under basic conditions) readily converts it to a carboxylate, which can then be activated for amide bond formation or re-esterified.

The interplay of these groups allows for a controlled, stepwise derivatization strategy, which is visualized in the workflow below.